molecular formula C16H24N2O2 B3842960 N'-(2-phenylacetyl)octanehydrazide

N'-(2-phenylacetyl)octanehydrazide

Cat. No.: B3842960
M. Wt: 276.37 g/mol
InChI Key: UNQQHCKTFJXLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Phenylacetyl)octanehydrazide is a hydrazide derivative characterized by an octane chain linked to a phenylacetyl group via a hydrazine moiety. Structurally, it consists of a hydrophobic octane backbone, a phenyl ring (providing aromaticity), and a reactive hydrazide group (-CONH-NH₂), which enables diverse chemical interactions and biological activities. Hydrazides are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to form hydrogen bonds and coordinate with metal ions .

The synthesis of this compound typically involves the reaction of octanehydrazide with 2-phenylacetyl chloride under basic conditions, followed by purification via recrystallization. Its structural features, such as the extended alkyl chain and aromatic system, influence solubility, stability, and intermolecular interactions in biological systems .

Properties

IUPAC Name

N'-(2-phenylacetyl)octanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-3-4-5-9-12-15(19)17-18-16(20)13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQQHCKTFJXLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenylacetyl)octanehydrazide typically involves the reaction of phenylacetyl chloride with octanehydrazide under controlled conditions. The reaction is carried out in an anhydrous solvent such as dichloromethane, with the addition of a base like pyridine to facilitate the reaction . The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N’-(2-phenylacetyl)octanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenylacetyl)octanehydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction may produce secondary alcohols.

Scientific Research Applications

N’-(2-phenylacetyl)octanehydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-phenylacetyl)octanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Analogues of N'-(2-Phenylacetyl)octanehydrazide

Compound Name Key Substituents Biological Activity (Key Findings) Reference
N'-(2-Phenylacetyl)thiophene-2-carbohydrazide Thiophene ring instead of octane chain Antimicrobial (Crystal structure enhances H-bonding)
8-(4-Methoxyphenoxy)-N’-(2-oxooxazolo[5,4-b]pyridin-1-yl)octanehydrazide Oxazolo-pyridine and methoxyphenoxy groups Antibacterial synergy with ciprofloxacin (40–50% mortality)
N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide Hydroxybenzylidene Schiff base Enhanced metal chelation and antimicrobial activity
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-phenylacetyl)benzohydrazide Pyrrole-substituted benzohydrazide Dual enoyl ACP reductase and DHFR inhibition

Key Observations :

  • Thiophene vs. Octane Chain : Replacing the octane chain with a thiophene ring (as in N'-(2-phenylacetyl)thiophene-2-carbohydrazide) introduces aromatic heterocyclic properties, improving crystallinity and hydrogen-bonding networks, which may enhance stability and antimicrobial activity .
  • Oxazolo-Pyridine Substituents: The addition of oxazolo-pyridine and methoxyphenoxy groups () significantly increases antibacterial efficacy when combined with ciprofloxacin, suggesting synergistic mechanisms .

Key Findings :

  • Enzyme Inhibition: Pyrrole-substituted benzohydrazides exhibit dual inhibition of enoyl ACP reductase and DHFR, critical enzymes in bacterial fatty acid and folate biosynthesis, respectively. This dual action enhances their antibacterial potency compared to this compound .
  • Antibiotic Synergy : Conjugating hydrazides with ciprofloxacin (CIP) derivatives improves efficacy, likely due to enhanced bacterial membrane penetration or target affinity .

Physicochemical Properties

  • Solubility : The octane chain in this compound confers lipophilicity, reducing aqueous solubility compared to shorter-chain analogues (e.g., hexanehydrazides) .
  • Stability : Schiff base derivatives (e.g., N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide) exhibit pH-dependent stability, with degradation observed under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-phenylacetyl)octanehydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-phenylacetyl)octanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.